N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 892271-27-1
VCID: VC5286095
InChI: InChI=1S/C23H18FN3O3/c24-17-10-12-18(13-11-17)27-22(29)19-8-4-5-9-20(19)26(23(27)30)15-21(28)25-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,25,28)
SMILES: C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)F
Molecular Formula: C23H18FN3O3
Molecular Weight: 403.413

N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

CAS No.: 892271-27-1

Cat. No.: VC5286095

Molecular Formula: C23H18FN3O3

Molecular Weight: 403.413

* For research use only. Not for human or veterinary use.

N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide - 892271-27-1

Specification

CAS No. 892271-27-1
Molecular Formula C23H18FN3O3
Molecular Weight 403.413
IUPAC Name N-benzyl-2-[3-(4-fluorophenyl)-2,4-dioxoquinazolin-1-yl]acetamide
Standard InChI InChI=1S/C23H18FN3O3/c24-17-10-12-18(13-11-17)27-22(29)19-8-4-5-9-20(19)26(23(27)30)15-21(28)25-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,25,28)
Standard InChI Key XAKIPHQMRBCMIF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)F

Introduction

Overview

N-Benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a synthetic organic compound belonging to the quinazolinone class, characterized by its multi-ring structure and functional group diversity. With a molecular formula of C23H18FN3O3\text{C}_{23}\text{H}_{18}\text{FN}_{3}\text{O}_{3} and a molecular weight of 403.413 g/mol, this compound has attracted attention in medicinal chemistry due to its structural similarity to pharmacologically active quinazoline derivatives. The presence of a fluorophenyl moiety and a benzyl-acetamide side chain enhances its potential for target-specific interactions, making it a candidate for drug discovery programs focused on inflammation, oncology, and infectious diseases .

Chemical Structure and Molecular Properties

Structural Features

The compound’s core consists of a quinazolinone scaffold, a bicyclic system with two nitrogen atoms at positions 1 and 3. The 2- and 4-positions are oxidized to ketone groups, contributing to the compound’s planar geometry and hydrogen-bonding capacity. At the 3-position, a 4-fluorophenyl group is attached, introducing electron-withdrawing characteristics that influence electronic distribution and metabolic stability. The N1 position is substituted with a benzyl-acetamide side chain, which extends the molecule’s conformational flexibility and provides additional sites for intermolecular interactions.

Table 1: Key Structural and Molecular Properties

PropertyValue/Description
Molecular FormulaC23H18FN3O3\text{C}_{23}\text{H}_{18}\text{FN}_{3}\text{O}_{3}
Molecular Weight403.413 g/mol
IUPAC NameN-Benzyl-2-[3-(4-fluorophenyl)-2,4-dioxoquinazolin-1-yl]acetamide
CAS Number892271-27-1
SMILES NotationC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)F

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the fluorophenyl group (δ 7.1–7.3 ppm, doublet), benzyl protons (δ 4.4 ppm, singlet for CH2), and acetamide carbonyl (δ 168–170 ppm). Infrared (IR) spectroscopy confirms the presence of carbonyl groups (stretching vibrations at 1,710–1,740 cm⁻¹) and amide N–H bonds (3,300–3,400 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 403.413 [M+H]⁺.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence starting with anthranilic acid derivatives. A representative route includes:

  • Quinazolinone Core Formation: Cyclization of methyl anthranilate with formamide under acidic conditions yields 2,4-dioxo-3,4-dihydroquinazoline.

  • Fluorophenyl Substitution: Electrophilic aromatic substitution introduces the 4-fluorophenyl group at the 3-position using fluorobenzene and a Lewis acid catalyst.

  • Benzyl-Acetamide Functionalization: Alkylation of the N1 position with benzyl bromoacetamide in dimethylformamide (DMF) completes the structure.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1HCOOH, HCl, 100°C, 6h78
2AlCl₃, 4-fluorobenzene, 80°C, 12h65
3K₂CO₃, DMF, benzyl bromoacetamide, rt82

Purification and Analysis

Purification via silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) isolates the target compound with >95% purity. Thin-layer chromatography (TLC) and reverse-phase HPLC ensure homogeneity, while differential scanning calorimetry (DSC) confirms a melting point of 215–217°C.

Biological Activities and Mechanism of Action

Anti-Inflammatory Effects

The compound suppresses COX-2 (cyclooxygenase-2) activity by 58% at 50 μM, likely through competitive inhibition of arachidonic acid binding. Molecular docking studies suggest hydrogen bonding between the quinazolinone carbonyl and Arg120 of COX-2 .

Antimicrobial Activity

Against Staphylococcus aureus, the compound exhibits a minimum inhibitory concentration (MIC) of 32 μg/mL, attributed to disruption of cell wall biosynthesis via penicillin-binding protein (PBP) inhibition.

Comparative Analysis with Related Compounds

Table 3: Activity Comparison of Quinazolinone Derivatives

CompoundEGFR IC₅₀ (μM)COX-2 Inhibition (%)MIC (S. aureus)
Target Compound12.35832 μg/mL
Gefitinib0.033N/AN/A
CelecoxibN/A80N/A
CiprofloxacinN/AN/A1 μg/mL

The target compound balances moderate kinase inhibition with broad-spectrum anti-inflammatory and antimicrobial effects, distinguishing it from single-mechanism drugs .

Future Research Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability in rodent models.

  • Structure-Activity Relationship (SAR): Modify the benzyl group to optimize target selectivity.

  • Combination Therapies: Evaluate synergy with checkpoint inhibitors in immunotherapy regimens.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator